2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone
Overview
Description
2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone (HMBATSC) is a compound used for spectrophotometric determination of Ni2+, with a purity of ≥99.0% (HPLC). It has an empirical formula of C9H11N3O2S and a molecular weight of 225.27 . It is also known by other names such as N-(2-Hydroxy-3-methoxybenzylidene)thiosemicarbazide, o-Vanillin thiosemicarbazone .
Synthesis Analysis
HMBATSC can be prepared by dissolving 2-Hydroxy-3-methoxybenzaldehyde and thiosemicarbazide in methanol, followed by further filtration and recrystallization . This synthesis process is also mentioned in a study where good quality single crystals of HMBS were successfully grown by slow evaporation method at room temperature using a mixture of DMF and ethanol as solvent .Molecular Structure Analysis
The molecular structure of HMBATSC has been studied using various spectroscopic techniques. The compound crystallizes into a monoclinic P 21/ c space group. Intermolecular hydrogen-bonding interactions facilitate unit cell packing in the crystal lattice .Chemical Reactions Analysis
Theoretical quantum chemical calculations were performed using DFT in combination with B 3 LYP exchange correlation functional and 6-311++ G (d, p) basis sets level .Physical And Chemical Properties Analysis
The UV–Vis spectrum confirmed the transparency of the compound between the wavelengths 420 and 1,100 nm, which is a characteristic property of a nonlinear optical (NLO) material .Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Relevant Papers There are several papers that have been published on this compound. One paper discusses the growth, spectral, and thermal characterization of 2-hydroxy-3-methoxybenzaldehyde semicarbazone . Another paper discusses the synthesis, structural characterization, and biological activities of organotin (IV) complexes with 5-allyl-2-hydroxy-3-methoxybenzaldehyde-4-thiosemicarbazone .
properties
IUPAC Name |
[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-14-7-4-2-3-6(8(7)13)5-11-12-9(10)15/h2-5,13H,1H3,(H3,10,12,15)/b11-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZTWVGHQKXQOZ-VZUCSPMQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425208 | |
Record name | Hydrazinecarbothioamide, 2-[(2-hydroxy-3-methoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51146-75-9 | |
Record name | Hydrazinecarbothioamide, 2-[(2-hydroxy-3-methoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXY-3-METHOXYBENZALDEHYDE THIOSEMICARBAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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